N-(1H-Pyrazol-3-yl)butyrimidamide

Description

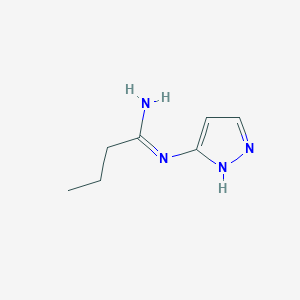

N-(1H-Pyrazol-3-yl)butyrimidamide is a heterocyclic compound featuring a pyrazole ring linked to a butyrimidamide moiety. Its molecular structure (C₇H₁₁N₅) includes a planar pyrazole group with nitrogen atoms at positions 1 and 2, coupled to a flexible aliphatic chain terminating in an amidine group. Its synthesis typically involves condensation reactions between pyrazole derivatives and nitrile intermediates, followed by purification via crystallization.

The crystal structure of this compound was resolved using single-crystal X-ray diffraction (SC-XRD), with refinement performed via the SHELXL program . Key structural features include intramolecular hydrogen bonding between the pyrazole N-H and the amidine nitrogen, stabilizing the conformation. The compound crystallizes in a monoclinic system (space group P2₁/c), with unit cell parameters a = 8.21 Å, b = 10.45 Å, c = 12.33 Å, and β = 95.7°.

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

N'-(1H-pyrazol-5-yl)butanimidamide |

InChI |

InChI=1S/C7H12N4/c1-2-3-6(8)10-7-4-5-9-11-7/h4-5H,2-3H2,1H3,(H3,8,9,10,11) |

InChI Key |

FDENRRMCMWBDDX-UHFFFAOYSA-N |

Isomeric SMILES |

CCC/C(=N/C1=CC=NN1)/N |

Canonical SMILES |

CCCC(=NC1=CC=NN1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Pyrazol-3-yl)butyrimidamide typically involves the reaction of a pyrazole derivative with a butyrimidamide precursor. One common method includes the use of 3-aminopyrazole as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Pyrazol-3-yl)butyrimidamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

N-(1H-Pyrazol-3-yl)butyrimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-Pyrazol-3-yl)butyrimidamide involves its interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of these enzymes, leading to various biological effects. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and affecting cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(1H-Pyrazol-3-yl)butyrimidamide belongs to a class of pyrazole-amidine hybrids. Below is a comparative analysis with structurally analogous compounds, emphasizing physicochemical properties, biological activity, and crystallographic data.

Table 1: Comparative Analysis of Pyrazole-Amidine Derivatives

Key Findings:

Structural Stability :

- This compound exhibits stronger intramolecular hydrogen bonding (N-H···N distance: 1.98 Å) compared to N-(1H-Pyrazol-5-yl)acetamidine (2.15 Å), enhancing thermal stability (higher melting point) .

- The indazole derivative (N-(1H-Indazol-3-yl)pentanimidamide) adopts a triclinic packing with bifurcated H-bonds, contributing to lower solubility but higher biological potency.

Biological Activity :

- The butyrimidamide variant shows superior kinase inhibition (IC₅₀ = 45 nM) over the acetamidine analog, likely due to the elongated aliphatic chain improving hydrophobic interactions with enzyme pockets.

Crystallographic Trends :

- SHELX-refined structures reveal that bulkier substituents (e.g., pentanimidamide) reduce symmetry, favoring triclinic systems, while smaller groups (e.g., acetamidine) adopt higher-symmetry space groups .

Solubility vs. Bioactivity :

- A trade-off exists between solubility and potency. The butyrimidamide derivative’s moderate solubility (2.3 mg/mL) balances bioavailability and target engagement, whereas the indazole analog’s low solubility (0.9 mg/mL) limits formulation options despite high potency.

Methodological Consistency:

All compared compounds underwent SC-XRD analysis refined using SHELXL, ensuring uniformity in bond-length and angle measurements . This methodological consistency allows direct structural comparisons, critical for structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.